molecular formula C25H26N2O7S B3686418 ethyl 2-{[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

ethyl 2-{[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate

Cat. No.: B3686418
M. Wt: 498.5 g/mol
InChI Key: ZYAQFUYHANNFQS-UHFFFAOYSA-N
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Description

The compound “ethyl 2-{[N-(3,4-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate” is a complex organic molecule. It contains an ethyl benzoate backbone, which is modified with a glycine (amino acid) derivative that carries a 3,4-dimethoxyphenyl group and a phenylsulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. These include an ester group (part of the ethyl benzoate backbone), an amide group (part of the glycine derivative), and sulfonyl and methoxy groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the different functional groups present. For instance, the ester could undergo hydrolysis, the amide might participate in acylation or condensation reactions, and the sulfonyl group could be involved in substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and ester would likely make it soluble in polar solvents. Its melting and boiling points would depend on the strength of intermolecular forces .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use in a biological context, its activity would depend on how the molecule interacts with biological targets. The presence of an amino acid derivative might suggest activity towards certain enzymes or receptors .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in preliminary studies, it could be further optimized and studied for potential uses .

Properties

IUPAC Name

ethyl 2-[[2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O7S/c1-4-34-25(29)20-12-8-9-13-21(20)26-24(28)17-27(35(30,31)19-10-6-5-7-11-19)18-14-15-22(32-2)23(16-18)33-3/h5-16H,4,17H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAQFUYHANNFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN(C2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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